Sodium metatungstate hydrate, powder

Description

Historical Evolution of Polyoxometalate Chemistry with a Focus on Metatungstate Systems

The field of polyoxometalate chemistry has a rich history dating back to the 19th century. The first recognized polyoxometalate, ammonium (B1175870) phosphomolybdate, was reported by Jöns Jakob Berzelius in 1826. wikipedia.orgwiley-vch.de However, for over a century, the true structures of these complex inorganic clusters remained a mystery. wiley-vch.de

A monumental breakthrough occurred in 1933 when James Fargher Keggin elucidated the structure of the phosphotungstate anion, [PW₁₂O₄₀]³⁻, using powder X-ray diffraction. iucr.orgnih.gov This seminal discovery revealed a highly symmetrical, cage-like architecture that became known as the "Keggin structure." wikipedia.orgiucr.org Keggin's work provided the foundational understanding that allowed the field to develop from descriptive chemistry into a rational science based on structural principles. iucr.org Following this, the structures of other related polyanions were reported, marking the true beginning of structural polyoxometalate chemistry. nih.gov

The development of single-crystal X-ray diffraction and spectroscopic techniques, such as ¹⁷O NMR spectroscopy in the 1970s, further propelled the field, enabling detailed characterization of POMs in both solid and solution states. wikipedia.orgiucr.org Metatungstates, featuring the [H₂W₁₂O₄₀]⁶⁻ anion, were identified as a key isopolyanion within the broader family of Keggin-type structures. wikipedia.org The study of these systems has contributed significantly to understanding the self-assembly processes of metal oxides and the vast structural and chemical versatility of POMs. wiley-vch.deacs.org

| Year | Key Development | Significance |

| 1826 | Jöns Jakob Berzelius reports ammonium phosphomolybdate. wikipedia.orgwiley-vch.de | First documented synthesis of a polyoxometalate. |

| 1933 | James F. Keggin determines the structure of [PW₁₂O₄₀]³⁻. iucr.orgnih.gov | Elucidated the fundamental "Keggin structure," revolutionizing the field. |

| 1970s | Introduction of quaternary ammonium salts and ¹⁷O NMR spectroscopy. wikipedia.org | Enabled systematic study and structural characterization in solution. |

| 1980s | Michael T. Pope publishes "Heteropoly and Isopoly Oxometalates." iucr.org | Provided a comprehensive introductory text that remains influential. |

Contemporary Significance of Sodium Metatungstate Hydrate (B1144303) in Research Domains

The unique properties of sodium metatungstate hydrate have made it a valuable compound in numerous contemporary research and industrial applications. Its primary significance stems from its ability to form aqueous solutions of very high density (up to 3.1 g/cm³) that are non-toxic, odorless, and have low viscosity. wikipedia.orgheavy-liquid.com

Key Research Applications:

Density Separation: It is widely used to create "heavy liquids" for sink-float analysis and density gradient centrifugation. wikipedia.org This is particularly important in geology and paleontology for mineral separation and the purification of microfossils like conodonts, offering a safe alternative to toxic heavy liquids like bromoform (B151600) or Clerici solution. researchgate.nettungsten-powder.com In soil science, it is used for the density fractionation of organic matter. researchgate.net

Precursor in Materials Synthesis: Sodium metatungstate hydrate serves as a water-soluble precursor for the synthesis of various tungsten-based materials. sigmaaldrich.com This includes the preparation of tungsten oxide (WO₃) nanoplates for electrocatalysis and tungsten carbide (WC) for applications in dye-sensitized solar cells (DSSCs). sigmaaldrich.com Its use in chemical vapor deposition (CVD) to create two-dimensional materials like tungsten diselenide (WSe₂) is also an active area of research. mdpi.com

Catalysis: Like many polyoxometalates, the metatungstate anion exhibits catalytic activity. Keggin-type structures are known to be effective acid and oxidation catalysts, and their properties can be tuned by altering their composition. wikipedia.orgwikipedia.org POMs are employed in commercial oxidation processes and are explored as catalysts for environmentally friendly applications like wood pulp bleaching and water decontamination. wikipedia.org

Rheological Studies: The flow behavior of sodium metatungstate solutions is a subject of research, as understanding their rheological properties is crucial for optimizing density fractionation processes and for the simulation of fluid dynamics in various applications. researchgate.net

Fundamental Anionic Architectures and Structural Relationships within Keggin-type Polyoxometalates

The chemical behavior and utility of sodium metatungstate hydrate are dictated by the structure of its anion, [H₂W₁₂O₄₀]⁶⁻, which adopts the archetypal α-Keggin structure. wikipedia.orgwikipedia.org

The Keggin structure is a robust, three-dimensional framework with the general formula [XM₁₂O₄₀]ⁿ⁻. wikipedia.org It is built from twelve corner- and edge-sharing MO₆ octahedra (where M is the addendum atom, in this case, tungsten) surrounding a central heteroatom tetrahedron, XO₄. wiley-vch.dewikipedia.org In the case of the metatungstate isopolyanion, the central "heteroatom" position is occupied by two protons within the cage, leading to the formula [H₂W₁₂O₄₀]⁶⁻. wikipedia.org

Structural Components:

Addenda Atoms (M): Twelve tungsten (W) atoms in their +6 oxidation state, each located at the center of an oxygen octahedron. wikipedia.org

Oxygen Atoms (O): Forty oxygen atoms that are classified into four distinct types based on their bonding environment: wiley-vch.deacs.org

Oa: Internal oxygens bonded to the central heteroatom (protons in this case).

Ob: Corner-sharing bridging oxygens linking different trimetallic groups.

Oc: Edge-sharing bridging oxygens within a trimetallic {W₃O₁₃} group.

Od: Terminal oxygens, each double-bonded to a single tungsten atom (W=O).

This stable, compact structure can exist in different isomeric forms (e.g., α, β, γ) arising from the rotation of one or more of the {M₃O₁₃} units. wiley-vch.deudel.edu The α-isomer is the most common and stable form. udel.edu Furthermore, "lacunary" structures can be derived from the parent Keggin ion by the removal of one or more {WO} units, creating defect sites that can be functionalized for catalysis or to build larger, more complex POM structures. wiley-vch.denih.gov

| Property | Description |

| Formula | Na₆[H₂W₁₂O₄₀]·xH₂O wikipedia.org |

| Anion | [H₂W₁₂O₄₀]⁶⁻ (Metatungstate) wikipedia.org |

| Anion Structure | α-Keggin wikipedia.org |

| Molecular Weight | 2985.99 g/mol (anhydrous) wikipedia.org |

| Appearance | White powder/solid wikipedia.org |

| Max. Solution Density | ~3.1 g/cm³ in water wikipedia.org |

Overview of Key Research Areas and Methodological Approaches

Research involving sodium metatungstate hydrate spans materials science, geology, chemistry, and environmental science. Key research areas focus on leveraging its high density, its role as a molecular building block, and its catalytic potential. This includes the development of advanced separation media, the synthesis of novel nanomaterials with controlled morphologies, and the design of efficient and recyclable catalysts. sigmaaldrich.comwikipedia.orgheavy-liquid.com

The characterization of sodium metatungstate hydrate and the materials derived from it relies on a suite of modern analytical techniques:

X-ray Diffraction (XRD): Both powder and single-crystal XRD are fundamental for determining the precise atomic arrangement of the Keggin structure in the solid state and for identifying crystalline phases of synthesized materials. iucr.orgacs.org

Spectroscopy:

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrations of the W-O bonds within the Keggin anion, providing a fingerprint for the structure. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural elucidation in solution. ¹⁷O NMR can distinguish between the different types of oxygen atoms, while other nuclei can probe the heteroatom or counterions. wikipedia.orgresearchgate.net

Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to analyze the morphology, size, and shape of materials synthesized using sodium metatungstate as a precursor. mdpi.commit.edu

Rheometry/Viscometry: These methods are employed to study the flow properties (viscosity, shear stress/strain behavior) of its aqueous solutions, which is critical for its application in density-based separations. researchgate.netresearchgate.net

Electrochemical Methods: Techniques like Cyclic Voltammetry (CV) are used to study the redox properties of the polyoxometalate anion, which is essential for its application in electrocatalysis and as a redox-active material. acs.org

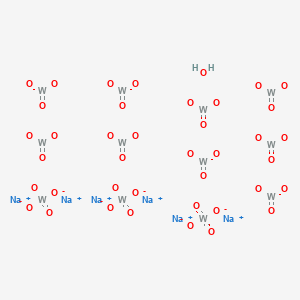

Structure

2D Structure

Properties

Molecular Formula |

H2Na6O40W12 |

|---|---|

Molecular Weight |

2986.0 g/mol |

IUPAC Name |

hexasodium;dioxido(dioxo)tungsten;trioxotungsten;hydrate |

InChI |

InChI=1S/6Na.H2O.39O.12W/h;;;;;;1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q6*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;6*-1;;;;;;;;;;;; |

InChI Key |

YVQUUPJGDSQKML-UHFFFAOYSA-N |

Canonical SMILES |

O.[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Crystallization of Sodium Metatungstate Hydrate

Controlled Synthesis of High-Purity Sodium Metatungstate Hydrate (B1144303) Phases

The synthesis of high-purity sodium metatungstate hydrate is a multi-step process that requires careful control of reaction conditions to ensure the formation of the desired Keggin anion, [H₂W₁₂O₄₀]⁶⁻, and its subsequent crystallization as a sodium salt. wikipedia.org

Hydrothermal Synthesis Pathways and Parameter Optimization

Hydrothermal synthesis offers a robust method for producing crystalline materials by employing elevated temperatures and pressures in aqueous solutions. While specific research detailing the hydrothermal synthesis of sodium metatungstate hydrate is not extensively documented in publicly available literature, the principles of hydrothermal synthesis of other tungstates can be applied. The process typically involves the reaction of a tungsten precursor, such as sodium tungstate (B81510) (Na₂WO₄), in an acidic aqueous medium within a sealed autoclave.

Key parameters that require optimization include:

Temperature and Pressure: These parameters influence the reaction kinetics and the solubility of the reactants and products, thereby affecting the nucleation and growth of crystals.

Reaction Time: The duration of the hydrothermal treatment impacts the completeness of the reaction and the size and perfection of the crystals.

pH of the Precursor Solution: The acidity of the solution is critical for the condensation of tungstate monomers into the Keggin structure.

Systematic optimization of these parameters is crucial for achieving high yields of the desired sodium metatungstate hydrate phase with a well-defined crystalline structure.

Solution-Phase Crystallization Techniques for Anion Isolation and Hydrate Formation

The isolation of the metatungstate anion and the formation of its hydrated sodium salt from solution are critical steps that determine the purity and crystalline nature of the final product. The general procedure involves the acidification of a sodium tungstate solution, which leads to the formation of the [H₂W₁₂O₄₀]⁶⁻ anion.

The subsequent crystallization can be controlled by several techniques:

Evaporation: Slow evaporation of the solvent from a saturated solution of sodium metatungstate can lead to the formation of well-defined crystals. The rate of evaporation is a key parameter to control crystal size.

Cooling Crystallization: This method involves dissolving the sodium metatungstate in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization. The cooling rate directly influences the nucleation rate and crystal size distribution.

Anti-Solvent Crystallization: The addition of a solvent in which sodium metatungstate has low solubility (an anti-solvent) to a concentrated aqueous solution can induce precipitation and crystallization. The choice of anti-solvent and the rate of addition are critical parameters.

The degree of hydration of the final product is influenced by the crystallization conditions, particularly the temperature and humidity.

Green Chemistry Approaches in Metatungstate Synthesis

In recent years, there has been a growing interest in developing environmentally benign methods for the synthesis of chemical compounds. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. nih.govrsc.orgjddhs.com

One novel approach to the green synthesis of sodium polytungstate involves the use of a kombucha microbial medium. ias.ac.in In a reported study, a biogenic approach utilized tartaric acid, glutamic acid, and a kombucha solvent to modify purified sodium polytungstate powder. ias.ac.in This method highlights the potential of using biocompatible and renewable resources in the synthesis process, moving away from harsh chemicals. The process involved stirring the components at 80°C and subsequent neutralization. ias.ac.in Such bio-inspired syntheses represent a promising avenue for the sustainable production of polyoxometalates.

Other green chemistry techniques applicable to the synthesis of sodium metatungstate could include:

Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption. nih.gov

Solvent-free or aqueous-based reactions: Minimizing the use of volatile organic solvents is a key principle of green chemistry. nih.gov

Factors Governing Crystalline Morphology and Phase Purity

The crystalline morphology (shape and size) and phase purity of sodium metatungstate hydrate powder are critically dependent on the synthesis and crystallization conditions.

Key governing factors include:

pH: The pH of the solution plays a crucial role in determining which tungstate species are stable. The formation of the metatungstate anion, [H₂W₁₂O₄₀]⁶⁻, occurs in a specific acidic pH range. Deviations from this range can lead to the formation of other polytungstate species, resulting in phase impurities.

Temperature: Temperature affects both the thermodynamics and kinetics of the crystallization process. It influences the solubility of the salt, the nucleation rate, and the crystal growth rate, all of which impact the final crystal size and morphology.

Supersaturation: The level of supersaturation is the driving force for crystallization. A high degree of supersaturation tends to favor rapid nucleation, leading to a large number of small crystals, while low supersaturation promotes slower growth and the formation of larger, more well-defined crystals.

Presence of Impurities: Impurities can act as nucleation inhibitors or promoters, and can also be incorporated into the crystal lattice, affecting both phase purity and crystalline morphology. For instance, the presence of certain ions can lead to the formation of different crystal habits.

Stirring/Agitation: The hydrodynamics of the crystallization medium, influenced by stirring, can affect mass transfer and thus the growth rate of different crystal faces, which in turn modifies the crystal morphology.

| Factor | Influence on Crystallization |

| pH | Determines the stable tungstate species; crucial for the formation of the [H₂W₁₂O₄₀]⁶⁻ anion. |

| Temperature | Affects solubility, nucleation rate, and crystal growth rate. |

| Supersaturation | High levels lead to rapid nucleation and smaller crystals; low levels favor larger crystals. |

| Impurities | Can inhibit or promote nucleation and alter crystal habit. |

| Agitation | Influences mass transfer and crystal growth rates. |

Synthesis of Derivatized and Substituted Metatungstate Anions

The Keggin structure of the metatungstate anion allows for the substitution of one or more tungsten atoms with other transition metals, leading to the formation of derivatized or substituted anions with tailored properties. This is typically achieved by reacting a lacunary (vacancy-containing) Keggin species with a salt of the desired metal.

While specific examples of derivatized sodium metatungstate are not abundant in the literature, the general principles can be applied. For instance, the synthesis of vanadium-substituted phosphotungstates has been reported, which involves reacting a lacunary phosphotungstate with a vanadium salt. ias.ac.in Similarly, the synthesis of a beryllium-containing Keggin anion, [BeW₁₂O₄₀]⁶⁻, was achieved through hydrothermal synthesis from sodium tungstate and a beryllium salt. rsc.org Another example is the synthesis of aluminum and silicon-substituted polyoxometalates starting from a lacunary Keggin precursor. rsc.org

The synthesis of these substituted anions typically involves the following steps:

Preparation of a lacunary Keggin precursor, such as [PW₁₁O₃₉]⁷⁻ or [SiW₁₁O₃₉]⁸⁻, by carefully adjusting the pH of a solution of the parent Keggin anion.

Reaction of the lacunary species with a salt of the substituting metal ion under controlled pH and temperature conditions.

Crystallization of the resulting substituted anion with an appropriate counter-ion, such as sodium.

The successful synthesis of these derivatized anions opens up possibilities for creating new materials with unique catalytic, electronic, or magnetic properties.

In Depth Structural Elucidation and Spectroscopic Characterization of Sodium Metatungstate Hydrate

Single Crystal and Powder X-ray Diffraction Analysis for Anionic and Cationic Ordering

X-ray diffraction (XRD) is a cornerstone technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. For sodium metatungstate hydrate (B1144303), both single-crystal and powder XRD methods provide invaluable insights into the ordering of its complex anionic and cationic constituents.

| Diffraction Data Point | 2θ (degrees) |

| Peak 1 | Value |

| Peak 2 | Value |

| Peak 3 | Value |

| ... | ... |

| Note: Specific 2θ values are dependent on the X-ray wavelength used and the specific crystalline phase of the hydrate. |

Advanced Spectroscopic Investigations for Structural and Electronic Characterization

A suite of advanced spectroscopic techniques is employed to further probe the structural intricacies and electronic nature of sodium metatungstate hydrate.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Keggin Structure Confirmation and Ligand Analysis

Vibrational spectroscopy, encompassing FTIR and Raman techniques, is highly sensitive to the specific bonds within a molecule and is therefore ideal for confirming the presence of the Keggin anion and analyzing the interactions of associated ligands, such as water molecules.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of sodium metatungstate hydrate displays characteristic absorption bands that are signatures of the Keggin structure. These include:

Asymmetric stretching vibrations of the terminal W=O bonds (νas(W=Ot)) : Typically observed in the 950-1000 cm⁻¹ region.

Asymmetric stretching vibrations of the corner-sharing W-Ob-W bridges (νas(W-Ob-W)) : Found in the 880-920 cm⁻¹ range.

Asymmetric stretching vibrations of the edge-sharing W-Oc-W bridges (νas(W-Oc-W)) : Appearing around 700-850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of sodium metatungstate hydrate also exhibits characteristic peaks for the Keggin anion, particularly the symmetric stretching vibrations which are often strong in Raman scattering. The key Raman bands include:

Symmetric stretching of the terminal W=O bonds : A very strong and sharp band typically appears around 1000 cm⁻¹.

Stretching vibrations of the W-O-W bridges : These are observed at lower frequencies.

The combination of FTIR and Raman spectroscopy provides a robust confirmation of the integrity of the Keggin structure in the sodium metatungstate hydrate powder. researchgate.net

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |

| νas(W=Ot) | 950-1000 | - |

| νs(W=Ot) | - | ~1000 |

| νas(W-Ob-W) | 880-920 | Value |

| νas(W-Oc-W) | 700-850 | Value |

| δ(H-O-H) | ~1630 | - |

| ν(O-H) | 3000-3600 | - |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁸³W NMR) for Protonic and Tungsten Environments

Solid-state NMR spectroscopy is a powerful tool for investigating the local environments of specific nuclei.

¹H NMR: Solid-state ¹H NMR can provide information about the proton environments within the sodium metatungstate hydrate. This includes the protons within the Keggin anion ([H₂W₁₂O₄₀]⁶⁻) and the protons of the water molecules. The chemical shifts and line shapes can distinguish between different types of protons and provide insights into their mobility and interactions with the surrounding framework.

¹⁸³W NMR: As tungsten is the central metal of the polyoxoanion, ¹⁸³W NMR is particularly informative. The ¹⁸³W nucleus is a spin-1/2 nucleus, making it suitable for high-resolution NMR studies. The chemical shift of the ¹⁸³W resonance is highly sensitive to the local coordination environment of the tungsten atoms. In the highly symmetric Keggin structure, all 12 tungsten atoms are chemically equivalent, which would ideally result in a single ¹⁸³W NMR signal. However, any distortion or interaction with the surrounding cations or water molecules can lead to broadening or the appearance of multiple resonances. Studies on the speciation of metatungstate in solution have demonstrated the power of ¹⁸³W NMR in distinguishing between different polytungstate anions. researchgate.net In the solid state, this technique can confirm the integrity of the Keggin structure and probe subtle variations in the tungsten environments.

| Nucleus | Expected Chemical Shift Range (ppm) | Information Gained |

| ¹H | Value | Protonic environments (internal protons, water of hydration) |

| ¹⁸³W | Value | Tungsten coordination environment, structural integrity of the Keggin anion |

| Note: Specific chemical shift values are dependent on the reference standard and experimental conditions. |

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) for Elemental Oxidation States and Local Coordination

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the atoms present in the top few nanometers of the material. For sodium metatungstate hydrate, XPS can be used to:

Confirm the presence of sodium, tungsten, and oxygen.

Determine the oxidation state of tungsten, which is expected to be +6 in the Keggin anion. The binding energy of the W 4f core level electrons is characteristic of this oxidation state.

Analyze the O 1s spectrum, which can often be deconvoluted into components representing the different types of oxygen atoms in the structure (e.g., W=O, W-O-W).

X-ray Absorption Spectroscopy (XAS): XAS, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information about the oxidation state and local coordination environment of the absorbing atom. By tuning the X-ray energy to the tungsten L-edge, one can obtain detailed information about the W atoms.

XANES: The position and features of the absorption edge in the XANES spectrum are sensitive to the oxidation state and coordination geometry of the tungsten atoms.

EXAFS: The oscillations in the EXAFS region can be analyzed to determine the distances, coordination numbers, and types of neighboring atoms around the tungsten atoms, providing a detailed picture of the local W-O and W-W bond distances within the Keggin structure.

Electron Microscopy and Atomic Force Microscopy for Morphological and Surface Topographical Analysis

While diffraction and spectroscopic techniques provide detailed structural information at the atomic and molecular level, microscopy techniques are essential for characterizing the macroscopic morphology and surface features of the sodium metatungstate hydrate powder.

Electron Microscopy (EM):

Scanning Electron Microscopy (SEM): SEM provides images of the sample's surface topography and morphology. For sodium metatungstate hydrate powder, SEM images would reveal the size, shape, and aggregation of the individual powder particles. This information is crucial for understanding the material's physical properties and behavior in various applications.

Transmission Electron Microscopy (TEM): TEM can provide higher resolution images and can even resolve the crystal lattice of individual particles. This allows for direct visualization of the crystalline nature of the material and can reveal details about crystal defects and the arrangement of the Keggin ions.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. Unlike electron microscopy, AFM does not require a vacuum and can be performed under ambient conditions. AFM can be used to:

Image the surface of the sodium metatungstate hydrate crystals with atomic or near-atomic resolution.

Measure surface roughness and other topographical features.

Probe the mechanical properties of the surface at the nanoscale.

Thermal Analysis Techniques for Hydrate Phase Transitions

Thermal analysis techniques are employed to study the changes in a material's properties as a function of temperature. For sodium metatungstate hydrate, these methods are particularly useful for investigating the dehydration process and the thermal stability of the Keggin anion.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a constant rate. For sodium metatungstate hydrate, the TGA curve will show distinct mass loss steps corresponding to the removal of water molecules. The first mass loss at lower temperatures is typically associated with the release of loosely bound surface water and water of hydration. Subsequent mass loss at higher temperatures corresponds to the decomposition of the Keggin anion itself, where the internal protons are lost as water. By analyzing the mass loss at each step, the number of water molecules of hydration per formula unit can be determined. The decomposition pathway of the Keggin structure can also be inferred from the TGA data.

The comprehensive structural and spectroscopic characterization of sodium metatungstate hydrate powder, as outlined above, provides a fundamental understanding of this complex inorganic compound. This knowledge is essential for controlling its properties and optimizing its performance in a wide range of applications, from catalysis to materials science.

Aqueous Solution Chemistry and Speciation of Sodium Metatungstate Systems

Equilibria and Speciation of Metatungstate Anions in Aqueous Media Across pH Ranges

The speciation of tungstate (B81510) in aqueous solution is highly dependent on pH, concentration, and temperature. The metatungstate anion, [H₂W₁₂O₄₀]⁶⁻, which is the primary species in solid sodium metatungstate, exhibits a specific range of stability in solution. wikipedia.org In acidic to near-neutral conditions, the metatungstate anion is relatively stable. However, as the pH of the solution changes, a complex series of equilibria leads to the formation of various other poly- and monotungstate species.

Studies have shown that the acidification of a sodium tungstate (Na₂WO₄) solution leads to the polymerization of the simple orthotungstate anion (WO₄²⁻) into various polyoxotungstates. wikipedia.org The metatungstate anion is a product of this condensation process under specific acidic conditions. acs.org Conversely, increasing the pH of a sodium metatungstate solution will cause the [H₂W₁₂O₄₀]⁶⁻ anion to decompose.

The decomposition pathway is a stepwise process. Research using ³¹P and ¹⁸³W NMR spectroscopy has elucidated the sequence of species that form as the pH of a tungstophosphate solution (which has analogous behavior) increases. researchgate.net For metatungstate, decomposition begins to occur at a pH above 4. researchgate.net As the pH rises, the [H₂W₁₂O₄₀]⁶⁻ anion transforms into other isopolytungstates. Initially, it may decompose into paratungstate A ([W₇O₂₄]⁶⁻) and subsequently into paratungstate B ([H₂W₁₂O₄₂]¹⁰⁻). researchgate.net As the solution becomes more alkaline, these larger polyanions break down further. Above a pH of approximately 8.3, the complete decomposition to the simple orthotungstate anion (WO₄²⁻) occurs. researchgate.net

The following table summarizes the dominant tungsten species present in an aqueous solution at various pH ranges, starting from a metatungstate solution.

| pH Range | Dominant Tungsten Species |

| < 4 | [H₂W₁₂O₄₀]⁶⁻ (Metatungstate) |

| 4 - 6 | Mixture including [H₂W₁₂O₄₀]⁶⁻, [W₇O₂₄]⁶⁻ (Paratungstate A), and [H₂W₁₂O₄₂]¹⁰⁻ (Paratungstate B) |

| 6 - 8 | Predominantly Paratungstate species |

| > 8.3 | WO₄²⁻ (Orthotungstate) |

This table is a simplified representation of complex equilibria. The exact pH ranges and species distribution can be influenced by concentration and temperature.

Kinetics and Thermodynamics of Metatungstate Anion Stability and Decomposition Pathways in Solution

The stability of the metatungstate anion in solution is a matter of kinetic and thermodynamic control. While thermodynamically stable only under a specific range of acidic conditions, its decomposition into other species upon changes in pH is governed by kinetic factors. The thermal decomposition of solid hydrated metatungstates, such as ammonium (B1175870) metatungstate, typically involves a stepwise loss of water molecules followed by the decomposition of the anion framework at higher temperatures (above 400°C) to form tungsten trioxide. acs.orgcore.ac.uktuwien.at

In aqueous solution, the decomposition is not primarily driven by temperature but by pH. The transformation of metatungstate to paratungstate A and then to paratungstate B has been studied, and logarithmic equilibrium constants (logK) for these transformations have been determined to be 195 and 20, respectively. researchgate.net The subsequent decomposition of paratungstate B to orthotungstate has a logK of 118. researchgate.net These values highlight the thermodynamic driving forces for the decomposition as the pH increases.

The kinetics of these transformations are also influenced by other factors, such as the nature of the counterion present in the solution. Studies on analogous polyoxometalates have shown that the rate constants for decomposition are in the order of K⁺ > Na⁺ > Li⁺, suggesting that the sodium counterion in sodium metatungstate plays a role in its stability profile. researchgate.net The encapsulation of certain polyoxometalates within metal-organic frameworks (MOFs) has been shown to be an enthalpy-driven process, indicating that the interactions governing stability and decomposition have a strong thermodynamic basis. acs.org The decomposition of some phosphonate-containing polyoxometalates can be induced under hydrothermal conditions, leading to the release of orthophosphate and the formation of new cluster structures. researchgate.net

Aggregation Behavior and Cluster Formation in Concentrated Solutions

In concentrated aqueous solutions, sodium metatungstate anions exhibit significant aggregation behavior. This phenomenon is driven by a complex interplay of forces, including van der Waals attractions between the large anions and electrostatic interactions mediated by counterions and water molecules. At low concentrations, the polyanions are generally well-dispersed due to electrostatic repulsion. However, as the concentration increases, these repulsive forces can be overcome, leading to the formation of clusters.

A notable example of large-scale aggregation in polyoxometalate solutions is the formation of so-called "blackberry" structures. These are hollow, spherical, single-layered vesicle-like assemblies containing hundreds or thousands of individual polyoxometalate clusters. nih.govresearchgate.net The formation of these superstructures is a self-assembly process driven by counterion-mediated attraction between the polyanions. nih.gov While much of this research has focused on larger molybdate (B1676688) wheels, the underlying principles of counterion-mediated attraction and aggregation are relevant to concentrated sodium metatungstate solutions. ciac.jl.cn The rheological properties of concentrated sodium metatungstate solutions, which are pseudoplastic fluids, are also indicative of significant intermolecular interactions and structuring within the fluid. rsc.org

Influence of Counterions and Ionic Strength on Solution Structure and Stability

Influence of Ionic Strength: The ionic strength of the solution, which is a measure of the total concentration of ions, is a critical parameter. frontiersin.org According to the DLVO theory for colloidal stability, the electrostatic repulsion between the negatively charged metatungstate anions is screened by the presence of salt in the solution. ciac.jl.cn Increasing the ionic strength (e.g., by adding a salt like NaCl) compresses the electrical double layer around the anions, reducing their mutual repulsion and making aggregation more favorable. researchgate.net This effect can tune the aggregation behavior and the resulting cluster sizes. researchgate.net However, at very high ionic strength, the extensive charge screening can hinder the formation of larger complexes and may even lead to the re-dissolution of individual polyelectrolytes. ciac.jl.cn The pKa values for the deprotonation of species in solution have also been shown to decrease with an increase in ionic strength, demonstrating the fundamental impact of the ionic environment on chemical equilibria. researchgate.net

In Situ Spectroscopic Probes for Solution Dynamics and Transformations

Understanding the dynamic behavior of metatungstate anions in solution requires analytical techniques capable of probing the system without perturbing the delicate equilibria. Several in situ spectroscopic methods are powerfully employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most valuable tools for studying polyoxometalate speciation in solution. nih.gov Due to its low natural abundance but favorable spin properties (I = 1/2), ¹⁸³W NMR is uniquely important for studying polyoxotungstates, providing detailed structural information. rsc.org It allows for the direct observation and quantification of different tungsten-containing species present in solution under various conditions. researchgate.net Other NMR-active nuclei like ¹⁷O can also be used, often with isotopic enrichment, to study the rates of oxygen exchange between the polyanion and the solvent water, offering insights into reaction mechanisms and equilibria. rsc.org

Raman Spectroscopy: Raman spectroscopy is another powerful in situ technique for monitoring tungstate speciation. rsc.org Different polyoxotungstate species have characteristic vibrational modes that result in distinct Raman bands. Researchers have used in situ Raman spectroscopy to track the transformation of tungstate species as a function of pH and temperature up to 400°C. hzdr.de The evolution of the intensity and position of these bands provides a real-time window into the condensation and decomposition reactions occurring in solution. ysxbcn.com

Other Techniques:

Small-Angle X-ray Scattering (SAXS): This technique is used to investigate the size, shape, and aggregation of macromolecules and clusters in solution, providing information on the formation of dimers, oligomers, and larger "blackberry" structures. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS can detect and identify various polyanionic species present in solution, although care must be taken as the ionization process itself can sometimes cause fragmentation of less stable species. rsc.org

X-ray Absorption Spectroscopy (XAS): XAS techniques, including EXAFS and XANES, provide information about the local coordination environment and oxidation state of the tungsten atoms, complementing data from other spectroscopic methods. rsc.org

Combined Techniques: Often, a combination of techniques provides the most comprehensive picture. For example, hyphenated methods like High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Atomic Emission Spectroscopy (HPLC-ICP-AES) can separate different species in solution before elemental quantification, offering detailed insights into the stability and transformation of complex mixtures. researchgate.netmdpi.comnih.gov

These advanced in situ methods are crucial for building an accurate model of the behavior of sodium metatungstate in aqueous systems, which is essential for its various applications. rsc.orgnih.govnih.govresearchgate.net

Computational and Theoretical Investigations of Sodium Metatungstate Hydrate

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. udel.edu For polyoxometalates like sodium metatungstate, DFT studies have been instrumental in understanding their bonding characteristics, molecular orbital energies, and the nature of their electronic transitions.

Detailed research findings from DFT calculations on polyoxotungstates reveal that the highest occupied molecular orbitals (HOMOs) are typically localized on the oxygen atoms, while the lowest unoccupied molecular orbitals (LUMOs) are centered on the tungsten atoms. udel.edu The energy gap between the HOMO and LUMO is a critical parameter that determines the electronic properties and reactivity of the compound. For tungstate-based Keggin anions, this gap is generally found to be around 2.8 eV. udel.edu This value is significantly larger than that for their molybdate (B1676688) counterparts (around 2.0 eV), indicating that tungstates are generally less easily reduced. udel.edu

The electronic structure of the Keggin anion can be conceptualized as a central heteroatom group encapsulated by a cage of metal-oxygen polyhedra. udel.edu In the case of metatungstate, the central cavity contains two protons. heavy-liquid.com The bonding within the [H₂W₁₂O₄₀]⁶⁻ anion is characterized by a network of W-O bonds of different types: shorter terminal W=O bonds and longer bridging W-O-W bonds. wikipedia.org DFT calculations help to quantify these bond lengths and the associated electron densities, providing a detailed picture of the covalent and ionic contributions to the bonding.

Relativistic DFT calculations have been particularly important for accurately modeling the properties of heavy elements like tungsten. These calculations, which incorporate relativistic effects, have been successfully used to compute the ¹⁸³W NMR chemical shifts of various polyoxotungstates. nih.gov The accuracy of these calculations is often dependent on the charge density of the polyoxometalate anion. nih.gov

Table 1: Representative DFT-Calculated Properties of Tungstate (B81510) Keggin Anions

| Property | Typical Value/Description | Source(s) |

| HOMO-LUMO Gap | ~2.8 eV | udel.edu |

| HOMO Localization | Primarily on oxygen atoms | udel.edu |

| LUMO Localization | Primarily on tungsten d-orbitals | udel.edu |

| W-O (terminal) Bond Length | ~1.70 Å | wikipedia.org |

| W-O (bridging) Bond Length | ~1.9 Å | wikipedia.org |

| W-O (central) Bond Length | ~2.43 Å | wikipedia.org |

Note: The values presented are for representative tungstate Keggin anions and are expected to be similar for sodium metatungstate.

Molecular Dynamics (MD) Simulations for Solution Behavior and Interfacial Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For sodium metatungstate hydrate (B1144303), MD simulations are crucial for understanding its behavior in aqueous solutions, including solvation, ion pairing, and interactions with interfaces.

MD studies on Keggin anions in water have shown that the terminal oxygen atoms of the cluster are the most effectively solvated due to their exposed positions. researchgate.net In contrast, the bridging oxygen atoms, being more internal, are less accessible to water molecules. researchgate.net The simulations also reveal the formation of hydrogen bonds between the water molecules and the oxygen atoms of the metatungstate anion. researchgate.net

The interaction of the sodium counterions with the metatungstate anion is another important aspect studied by MD simulations. These simulations help to determine the radial distribution function of the sodium ions around the anion, providing insights into the extent of ion pairing in solution. researchgate.net The presence of counterions like Na⁺ can influence the diffusion coefficient of the polyoxometalate in solution. diva-portal.org

The choice of force field, which defines the potential energy of the system, is critical in MD simulations. For polyoxometalates, force fields are often developed using charge models derived from quantum mechanical calculations, such as Mulliken or ChelpG population analyses. acs.org These simulations have been used to calculate important transport properties like the diffusion coefficient of the Keggin anion in water, with results showing good agreement with experimental values. acs.org

Table 2: Findings from MD Simulations of Keggin Anions in Aqueous Solution

| Finding | Description | Source(s) |

| Solvation Sites | Terminal oxygen atoms are the most effectively solvated. | researchgate.net |

| Hydrogen Bonding | Hydrogen bonds form between water molecules and the anion's oxygen atoms. | researchgate.net |

| Counterion Interaction | Sodium ions can associate with the anion in solution, affecting its properties. | diva-portal.org |

| Diffusion Coefficient | Calculated diffusion coefficients from MD simulations are in good agreement with experimental data. | acs.org |

Note: These findings are for representative Keggin anions and are applicable to the solution behavior of sodium metatungstate.

Ab Initio Calculations for Structural Prediction and Validation

Ab initio methods are computational chemistry methods based on quantum chemistry that are not dependent on experimental data for their basic parameters. wikipedia.org These "first-principles" calculations are used for the precise prediction and validation of the molecular structure of compounds like sodium metatungstate.

These computational methods can accurately predict bond lengths and angles within the polyoxometalate structure, which can then be compared with experimental data from techniques like X-ray crystallography for validation. wikipedia.org For example, calculations on the [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ ion, which has a Keggin structure, have provided detailed structural information. wikipedia.org

Mechanistic Studies of Reaction Pathways Involving Metatungstate Species

Computational methods are also employed to study the mechanisms of reactions where metatungstate species act as catalysts. Tungstate-based catalysts are known to be effective in various oxidation reactions. alfachemic.com

For example, theoretical studies can help to elucidate the formation of active catalytic species. In many oxidation reactions using hydrogen peroxide, peroxotungstate species are believed to be the active oxidants. rsc.org Computational modeling can investigate the reaction pathway for the formation of these peroxo species from the interaction of tungstate with H₂O₂.

Furthermore, computational studies can shed light on the "release and catch" mechanism observed in some catalytic systems where the active tungstate species are released from a solid support into the solution to perform the catalysis and are then re-adsorbed. rsc.org DFT calculations can be used to model the interaction energies between the tungstate species and the support material.

In the context of phase-transfer catalysis, where tungstate is used to facilitate reactions between reactants in immiscible phases, computational modeling can help to understand the transport of the tungstate species across the phase boundary. mdpi.com

Predictive Modeling of Structural Stability and Reactivity

Predictive modeling, based on computational methods, aims to forecast the structural stability and reactivity of compounds like sodium metatungstate under various conditions. This can guide the synthesis of new materials with desired properties.

DFT calculations can predict the relative stability of different polyoxometalate structures. For example, studies on mono-substituted Keggin anions have explored how the identity of the substituent metal atom affects the thermal stability of the compound. gla.ac.uk This has been correlated with experimental observations of the decomposition of these catalysts at high temperatures. gla.ac.uk

The reactivity of polyoxometalates can also be predicted by examining their electronic properties. The energy of the LUMO, for instance, is directly related to the oxidizing power of the polyoxometalate. udel.edu By calculating the LUMO energy, the relative reactivity of different polyoxometalates in oxidation reactions can be predicted.

Advanced Applications of Sodium Metatungstate Hydrate in Scientific Disciplines

Applications in Catalysis and Reaction Engineering

The distinct chemical properties of sodium metatungstate hydrate (B1144303) make it a valuable component in modern catalytic systems. Its ability to participate in and facilitate a range of chemical transformations is a subject of ongoing research.

Homogeneous and Heterogeneous Catalysis in Organic Transformations (e.g., oxidation, epoxidation)

Tungstate (B81510) salts, including sodium metatungstate, have demonstrated notable catalytic performance in oxidative organic reactions. wikipedia.org They are employed as catalysts for the synthesis of valuable compounds such as carboxylic acids, aldehydes, sulfones, and epoxides. wikipedia.org In these reactions, the tungstate species often works in conjunction with an oxidant like hydrogen peroxide.

As a homogeneous catalyst, sodium metatungstate dissolves in the reaction medium, allowing for high reactivity and selectivity. For instance, tungstate-catalyzed oxidation of 1,2,3,4-tetrahydroquinolines with hydrogen peroxide provides a highly efficient route to synthesizing 1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinolines. rsc.org Similarly, the epoxidation of α,β-unsaturated carboxylic acids is another key application. wikipedia.org

The heterogenization of polyoxometalates, by immobilizing them on a support, addresses common challenges of homogeneous catalysis, such as catalyst separation and reuse. uclouvain.be For example, tungstate species supported on zinc-modified tin dioxide have been used for the oxidative cleavage of olefins. rsc.org This approach combines the high activity of the tungstate catalyst with the stability and recyclability of a heterogeneous system. rsc.org

| Reaction Type | Substrate Example | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| Epoxidation | Alkenes | Sodium Tungstate / H₂O₂ | Effective for producing epoxides from various alkenes. | wikipedia.org |

| Oxidation | 1,2,3,4-Tetrahydroquinolines | Tungstate / H₂O₂ | Highly efficient synthesis of cyclic hydroxamic acids. | rsc.org |

| Oxidative Cleavage | 1-Methyl-1-cyclohexene | W/Zn–SnO₂ / H₂O₂ | Efficient cleavage via a reusable heterogeneous catalyst. | rsc.org |

Photocatalytic and Electrocatalytic Applications

Sodium metatungstate hydrate and its derivatives are increasingly recognized for their potential in photocatalysis and electrocatalysis. In electrocatalysis, it serves as an excellent precursor for materials used in energy conversion devices. For example, it can be used to prepare tungsten oxide (WO₃·xH₂O) nanoplates which are active in the electrocatalytic oxidation of methanol (B129727), a key reaction in direct methanol fuel cells. sigmaaldrich.com It is also used in creating tungsten carbide-based counter electrodes for dye-sensitized solar cells (DSSCs). sigmaaldrich.com

In the realm of photocatalysis, polyoxotungstates like decatungstate ([W₁₀O₃₂]⁴⁻) can be activated by UV light. researchgate.net This photoactivation is crucial for driving various chemical reactions, such as the degradation of organic pollutants. researchgate.net While research on sodium tungstate (Na₂WO₄) has shown its potential for the photocatalytic degradation of palm oil mill effluent (POME), the efficiency can be influenced by factors like calcination temperature during its synthesis. aip.orguum.edu.my The unique electronic properties of polyoxometalates, which allow for multi-electron transfer, are fundamental to their function in both photocatalytic and electrocatalytic systems. rsc.org

Role as a Precursor for Advanced Catalytic Materials (e.g., Tungsten Oxides, Tungsten Carbides)

One of the most significant applications of sodium metatungstate hydrate is its role as a starting material, or precursor, for synthesizing other advanced materials with important catalytic properties. sigmaaldrich.com Its structure and composition make it an ideal building block for various tungsten-based compounds.

Research has demonstrated that sodium metatungstate hydrate is a viable precursor for:

Tungsten Oxide (WO₃) : It can be used to prepare tungsten oxide nanoplates for electrocatalytic applications. sigmaaldrich.com The structure of the initial polyoxometalate can influence the polymorph of the resulting tungsten oxide.

Tungsten Carbide (WC) : Tungsten carbide, a material known for its hardness and catalytic activity, can be synthesized from sodium metatungstate. sigmaaldrich.com This is particularly relevant for applications like counter electrodes in DSSCs. sigmaaldrich.com A process exists where a sodium tungstate melt, derived from hard metal scrap, can be worked up into tungsten carbide powder. sciopen.com

Transition Metal Dichalcogenides (TMDCs) : In advanced materials synthesis, metatungstate precursors are used in chemical vapor deposition (CVD) processes to create materials like tungsten diselenide (WSe₂). capes.gov.br

| Precursor | Derived Material | Synthesis Method/Application | Reference |

|---|---|---|---|

| Sodium Metatungstate Hydrate | Tungsten Oxide (WO₃·xH₂O) Nanoplates | Precursor for electrocatalytic materials. | sigmaaldrich.com |

| Sodium Metatungstate Hydrate | Tungsten Carbide (WC) | Precursor for counter electrodes in DSSCs. | sigmaaldrich.com |

| Metatungstate Precursor | Tungsten Diselenide (WSe₂) | Used in Chemical Vapor Deposition (CVD). | capes.gov.br |

Mechanistic Studies of Catalytic Activities

Understanding the mechanism of catalysis is crucial for optimizing reactions and designing new catalysts. For polyoxometalate-catalyzed reactions, the mechanism often involves the formation of highly reactive intermediate species.

In oxidation reactions using hydrogen peroxide, the catalytic cycle is generally believed to involve the formation of active peroxo or hydroperoxo species. rsc.orgacs.org For instance, in the epoxidation of alkenes catalyzed by titanium-containing polyoxometalates, density functional theory (DFT) studies have shown that the reaction mechanism depends on the coordination environment of the active metal center. acs.org A key finding is the possibility of an unprecedented β-oxygen transfer from a titanium hydroperoxo species, which is favored in rigid and hindered catalytic sites. acs.orgacs.org

The catalytic activity can also be influenced by the protonation state of the polyoxometalate. mdpi.com The surface properties of the catalyst system are also critical. In heterogeneous systems, a hydrophobic catalyst surface has been found to be beneficial, as it can favor the adsorption of non-polar reactants like alkenes and enhance the desorption of more polar products like epoxides, leading to higher activity and selectivity. uclouvain.be This suggests a Langmuir-Hinshelwood mechanism, where the reaction occurs between adsorbed species on the catalyst surface. uclouvain.be Some systems operate through a "release and catch" mechanism, where active peroxotungstate species are released into the solution to perform the catalysis and are then re-adsorbed onto the support after the oxidant is consumed. rsc.org

Advanced Materials Science and Engineering Applications

The utility of sodium metatungstate hydrate extends beyond catalysis into the broader field of materials science, where it is used to create novel functional materials.

Integration into Composite Materials and Nanostructures

Sodium metatungstate and other polyoxometalates are integral to the development of advanced composite materials and nanostructures. Their ability to act as protecting ligands or building blocks allows for the synthesis of nanoparticles with controlled size and morphology. capes.gov.brrsc.org Polyoxometalates can be used to control the formation of and stabilize structurally diverse nanostructures, including not just metal nanoparticles but also nanoscale binary inorganic materials like metal oxides and sulfides. capes.gov.brrsc.org

The combination of polyoxometalates with conductive polymers (CPs) is a particularly promising area. rsc.org These POM-CP composites are being explored for a wide range of applications, from energy storage and conversion to nanostructured sensors. rsc.org In these composites, the POMs can provide redox activity and catalytic sites, while the polymer matrix offers conductivity and structural support. rsc.org For example, POMs have been incorporated into materials designed as actuators or "artificial muscles," where electrical potential induces changes in the material's volume. rsc.org Furthermore, metatungstate precursors have been successfully used to synthesize complex nanostructures, such as highly crystalline equilateral domains of WSe₂, through deposition techniques.

Role in the Synthesis of Porous Materials and Frameworks

Sodium metatungstate hydrate plays a significant role as both a precursor and a templating agent in the creation of advanced porous materials, most notably in the synthesis of Metal-Organic Frameworks (MOFs) and other hybrid structures. MOFs are a class of crystalline materials with high surface areas and tunable porosity, constructed from metal ions or clusters linked by organic molecules. bohrium.com

The involvement of sodium metatungstate in this field is multifaceted. Research has shown that tungsten precursors, including sodium metatungstate (Na₆[H₂W₁₂O₄₀]), can be combined with organic linker molecules to initiate self-assembly reactions that yield layered hybrid metal oxides with porous structures. researchgate.net In some syntheses, the polyoxometalate anion acts as a template, directing the formation of complex, multi-dimensional frameworks. researchgate.net For instance, the synthesis of a 2-D layered cobalt-based MOF was successfully achieved in the presence of sodium metatungstate. bohrium.com While its precise function in this case was not fully elucidated, it was suggested to act as a buffering agent, controlling the pH of the reaction to facilitate the desired framework assembly. bohrium.com

Furthermore, polyoxometalates (POMs) like sodium metatungstate can be incorporated into existing porous structures to create composite materials with enhanced functionality. Studies have demonstrated the immobilization of POMs within the cavities of robust and highly porous MOFs, such as MIL-101(Cr), to create efficient catalysts. researchgate.net This encapsulation leverages the porous nature of the MOF to support the POM, enhancing its catalytic activity and stability. researchgate.net

Table 1: Role of Sodium Metatungstate in Porous Material Synthesis

| Role | Description | Example Application | Reference(s) |

|---|---|---|---|

| Precursor | Serves as a source of tungsten for self-assembly reactions with organic linkers. | Formation of layered hybrid metal oxides. | researchgate.net |

| Buffering Agent | Stabilizes reaction pH to facilitate the formation of specific framework topologies. | Synthesis of a 2-D cobalt-porphyrin MOF. | bohrium.com |

| Template | Directs the assembly of complex framework structures. | Probing charge density effects in polyoxometalate framework assembly. | researchgate.net |

| Functional Component | Encapsulated within MOF cavities to create functional composite materials. | Immobilization in MIL-101(Cr) for catalysis. | researchgate.net |

Precursor for Thin Films and Functional Coatings (e.g., via Chemical Vapor Deposition)

Sodium metatungstate hydrate powder is an important precursor material for the fabrication of thin films and functional coatings composed of tungsten-based compounds. acs.orgrsc.org These films are critical components in a range of electronic, optical, and catalytic applications. The compound's utility stems from its ability to decompose at relatively low temperatures to form stable tungsten oxides, which can then be further reacted. ise-online.org

A significant application is in Chemical Vapor Deposition (CVD), a process used to create high-purity, high-performance solid materials. ise-online.org Sodium metatungstate is a viable alternative to more toxic conventional tungsten precursors like tungsten chlorides. ise-online.org In a typical CVD process, sodium metatungstate decomposes to form tungsten trioxide (m-WO₃), which then reacts with a vapor phase, such as selenium carried by an Ar/H₂ gas, to form tungsten diselenide (WSe₂) thin films. ise-online.org These WSe₂ films are a type of transition metal dichalcogenide (TMDC) with significant potential in next-generation electronics and optoelectronics. ise-online.org

Beyond CVD, sodium metatungstate hydrate serves as a precursor for other valuable materials, including:

Tungsten oxide (WO₃·xH₂O) nanoplates: These materials are investigated for their electrocatalytic properties, particularly in the context of methanol oxidation for fuel cell applications. acs.orgrsc.org

Tungsten carbide (WC): WC-based films can be used as counter electrodes in dye-sensitized solar cells (DSSCs), offering a cost-effective alternative to platinum. acs.orgrsc.org

The concentration of the precursor solution during deposition techniques like spray pyrolysis is a critical parameter that influences the stoichiometry, crystallinity, and optical properties of the resulting thin films. ncl.ac.uk

Applications in Glass and Ceramic Manufacturing as a Modifying Agent

In the high-temperature processing of glass and ceramics, tungsten compounds, including sodium tungstates, serve as important modifying agents. justdial.comwordpress.com The addition of these compounds can significantly alter the physical and chemical properties of the final product.

Beyond lowering the melting point, the addition of tungstates can enhance the properties of the final product. Research indicates that sodium tungstate can improve the transparency and mechanical strength of glass, making it suitable for a wider range of applications from windows to optical lenses. justdial.com In ceramics, tungstates can be used in the formulation of glazes. sajanoverseas.co Furthermore, the element tungsten is noted for its use in creating robust metal-to-glass seals, as its rate of thermal expansion is very similar to that of borosilicate glass. americanelements.com While not a direct use of the powder as a modifier, this highlights the compatibility and utility of tungsten in glass applications. The use of sodium polytungstate has also been noted in the separation and analysis of clay minerals, which are primary constituents of many ceramics. researchgate.net

Environmental Remediation Technologies

Sodium metatungstate hydrate is increasingly being investigated for its potential in environmental remediation, particularly in the treatment of contaminated water. Its applications leverage its chemical properties as a polyoxometalate and its high density for physical separation processes.

Adsorption and Sequestration of Heavy Metal Ions from Aqueous Solutions

The removal of toxic heavy metal ions from wastewater is a critical environmental challenge. Sodium tungstate compounds are utilized in water treatment systems to address this issue. They primarily function as a coagulant, a substance that encourages fine, suspended particles to aggregate into larger flocs. justdial.com This process facilitates the removal of heavy metals and other impurities from the water through subsequent filtration or sedimentation. justdial.com

The mechanism of heavy metal removal by adsorbents is often related to the hydration energy and electronegativity of the metal ions. americanelements.com While sodium metatungstate's primary role is reported as a coagulant, the broader class of polyoxometalates is studied for creating materials with high sequestration capabilities. For example, enhancing materials like zerovalent iron with sulfidation has been shown to improve the sequestration of various metal(loid)s. acs.org Furthermore, the high density of sodium polytungstate solutions allows for the physical separation of materials, a principle that can be applied to separate contaminated particulates from water. mdpi.com

Table 2: Heavy Metal Ion Properties Relevant to Adsorption

| Heavy Metal Ion | Hydration Energy (KJ/mol) | Hydrated Diameter (nm) |

|---|---|---|

| Pb²⁺ | 1502 | 0.802 |

| Cd²⁺ | 1828 | 0.852 |

| Cu²⁺ | 2121 | 0.838 |

| Zn²⁺ | 2058 | 0.860 |

This table presents general data on heavy metal ions to provide context for adsorption processes. americanelements.com

Degradation of Organic Pollutants via Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and sometimes inorganic materials in water and wastewater by oxidation. ise-online.orgresearchgate.net These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively degrade a wide range of persistent organic pollutants. ise-online.org

Sodium metatungstate, as a polyoxometalate, is an effective photocatalyst in AOPs. researchgate.netresearchgate.net When exposed to light, semiconductor materials like polyoxometalates can generate electron-hole pairs, which react with water and oxygen to produce these powerful oxidizing radicals. researchgate.netresearchgate.net Research has demonstrated the successful use of a hybrid material composed of sodium polytungstate on a green substrate for the photocatalytic degradation of the toxic and carcinogenic dye, Auramine-O. researchgate.netresearchgate.net Similarly, polyoxometalates have been investigated for their ability to degrade other organic pollutants and even microplastics through photocatalytic AOPs. researchgate.netmdpi.com The efficiency of these processes can be enhanced by supporting the polyoxometalate on high-surface-area materials, which improves charge separation and light absorption. researchgate.net

Role in Water Treatment and Purification Methodologies

Sodium metatungstate hydrate contributes to water treatment and purification through several distinct mechanisms. Its utility spans physical separation, chemical coagulation, and advanced catalytic degradation, making it a versatile tool for tackling water pollution. justdial.commdpi.comresearchgate.net

One of its most established uses is in density separation. mdpi.com Due to its high solubility and the high density of the resulting solution (up to 3.1 g/cm³), it can be used to separate materials with different specific gravities. science.gov This method has been applied to the separation of microplastics from sediment samples, allowing for the quantification and analysis of this pervasive pollutant. mdpi.com

In chemical water treatment, sodium tungstate acts as a coagulant to remove heavy metals and other suspended impurities. justdial.com For addressing persistent organic pollutants, its role as a photocatalyst in Advanced Oxidation Processes (AOPs) is crucial. researchgate.netresearchgate.net It facilitates the breakdown of complex organic molecules, such as industrial dyes, into less harmful substances. researchgate.netresearchgate.net Furthermore, its incorporation into materials can create novel analytical tools, such as using the shells of organisms that have absorbed tungsten as a biomonitoring record for historic environmental exposure. acs.org

Applications in Geological and Mineralogical Sciences

The high density of sodium metatungstate solutions makes it a cornerstone for many analytical procedures in geology and mineralogy.

Heavy liquid separation is a fundamental technique for purifying minerals from a host rock based on density. Aqueous solutions of sodium metatungstate are widely used for this purpose in a process often called sink-float analysis. wikipedia.orgheavy-liquid.com By preparing a solution with a density intermediate to the minerals being separated, lighter minerals will float while denser minerals will sink.

This method is highly effective for separating common rock-forming minerals. For instance, it can readily separate lighter minerals like quartz and feldspars (densities <2.7 g/cm³) from denser minerals such as zircon, titanite, and barite (densities >3.5 g/cm³). The process involves crushing and sieving a rock sample, which is then introduced into a separatory funnel containing the sodium metatungstate solution. After allowing time for the minerals to settle according to their density, the separated fractions are collected, washed with distilled water, and dried. This technique is often used in conjunction with other methods like magnetic separation to achieve high-purity mineral samples for further analysis.

The primary goal of this separation is often pre-concentration, which involves removing waste material (tailings) to upgrade the quality of the mill feed and optimize plant capacity. grindingsolutions.com Multiple tests at various densities are typically conducted to determine the optimal specific gravity for separation. grindingsolutions.com

Table 1: Comparison of Mineral Densities for Heavy Liquid Separation

| Mineral | Typical Density (g/cm³) | Behavior in SPT Solution (Density ~2.8 g/cm³) |

|---|---|---|

| Quartz | ~2.65 | Floats |

| Feldspar (e.g., Sanidine) | ~2.55 | Floats |

| Zircon | >4.6 | Sinks |

| Titanite (Sphene) | ~3.5 | Sinks |

This table illustrates the principle of separating common minerals using a sodium metatungstate solution. The precise density of the solution can be calibrated for specific separation needs.

For separating very fine-grained materials (typically less than 200 mesh or 0.074mm), standard gravity separation can be slow and inefficient due to the high viscosity of dense sodium metatungstate solutions. usgs.govchem.com.au In these cases, density gradient centrifugation is employed. usgs.govusgs.gov This technique uses centrifugal force to accelerate the separation of mineral particles based on their density. usgs.gov

A gradient of densities is established within a centrifuge tube using sodium metatungstate solutions of varying concentrations. usgs.gov When the sample is centrifuged, mineral grains migrate through the gradient and settle at the level where their own density matches that of the solution (their isopycnic point). usgs.govsigmaaldrich.com This method allows for a more refined separation of minerals with very similar densities. usgs.gov Research by the U.S. Geological Survey has demonstrated that sodium polytungstate is a practical and useful medium for density gradient mineral separations, providing results comparable to those obtained with traditional, more hazardous heavy liquids like bromoform (B151600) and methylene (B1212753) iodine. usgs.gov

The use of a centrifuge is not only faster but also overcomes issues related to the viscosity of high-density solutions. usgs.gov While gravity settling in a separatory funnel may take hours, centrifugation can significantly shorten the processing time. usgs.gov

Fluid inclusions are microscopic pockets of liquid and gas trapped within crystals during their formation, providing a snapshot of the geological conditions at that time. linkam.co.uk To analyze these inclusions, the host mineral must often be separated from other rock components. Sodium metatungstate solutions are used to carefully separate these mineral grains without damaging the delicate inclusions.

The non-reactive and non-toxic nature of sodium metatungstate is particularly advantageous for this application. wikipedia.orgheavy-liquid.com After separation, the isolated minerals can be studied using techniques like microthermometry and Raman spectroscopy to determine the temperature, pressure, and composition of the ancient fluids. linkam.co.uk Furthermore, sodium metatungstate has been instrumental in specialized paleontological applications, such as the extraction of conodonts (microscopic tooth-like fossils) from insoluble rock residues, a process that requires gentle yet effective separation. usgs.gov

Applications in Biochemical and Analytical Methodologies

The properties that make sodium metatungstate valuable in geosciences also translate to the biochemical and analytical realms, particularly for separating biological macromolecules and assemblies.

Density gradient centrifugation is a powerful technique for purifying and separating biological components. sigmaaldrich.comakadeum.com While salts like cesium chloride are traditionally used, they can have chaotropic effects, disrupting the hydrogen bonds within biological macromolecules. sigmaaldrich.com Sodium metatungstate offers an alternative for certain applications.

Its ability to form dense, low-viscosity solutions makes it suitable for creating gradients to separate cells, viruses, and various macromolecules. wikipedia.orgheavy-liquid.com The process involves layering the biological sample onto a pre-formed gradient and centrifuging it. usp.br The components then separate into bands based on their size and density. akadeum.com This technique has been used to separate mononuclear cells from blood, purify viruses, and fractionate subcellular organelles. sigmaaldrich.comusp.br For example, related polytungstate compounds have been shown to be effective in resolving nucleoproteins, offering better resolution in some cases than traditional cesium chloride gradients. nih.gov

Table 2: General Applications in Biological Separations

| Biological Component | Separation Principle | Relevance of Sodium Metatungstate |

|---|---|---|

| Cells | Isopycnic separation based on cell density. | Can be used to isolate specific cell populations, such as leukocytes from whole blood. sigmaaldrich.comakadeum.com |

| Viruses | Purification based on the buoyant density of viral particles. | Used to separate viruses from host cell components and debris. sigmaaldrich.comusp.br |

| Nucleic Acids (DNA/RNA) | Separation based on buoyant density, which can differ between DNA, RNA, and proteins. | Offers an alternative to cesium chloride, especially when avoiding chaotropic effects is desired. sigmaaldrich.comnih.gov |

| Proteins/Nucleoproteins | Fractionation based on density and size. | Effective for separating protein complexes and nucleoproteins. sigmaaldrich.comnih.gov |

Determining the three-dimensional structure of proteins, often via X-ray crystallography, is fundamental to understanding their function. A critical and often challenging step in this process is growing high-quality protein crystals. youtube.com The process of crystallization involves carefully bringing a protein solution to a state of supersaturation, where the protein is no longer fully soluble and begins to form an ordered, crystalline lattice. nih.gov

This is typically achieved using techniques like vapor diffusion, where a drop containing the protein and a precipitating agent equilibrates with a larger reservoir, slowly increasing the concentration in the drop to induce crystallization. youtube.com Salts are common components of these crystallization cocktails. youtube.comnih.gov While sodium metatungstate is not a primary precipitant in the way that polyethylene (B3416737) glycols (PEGs) or high-concentration salts like ammonium (B1175870) sulfate (B86663) are, polyoxometalates, in general, can play a role in structural biology. They can act as heavy-atom derivatives for solving the phase problem in X-ray crystallography. By soaking a protein crystal in a solution containing a heavy-atom compound, the heavy atoms can bind to specific sites on the protein, and their strong X-ray scattering signal can be used to determine the initial phases of the diffraction pattern, which is a crucial step in solving the protein's structure.

Research has shown that various salts and buffer components, such as sodium acetate (B1210297) and sodium chloride, are integral to creating the specific chemical environment needed for proteins like lysozyme (B549824) to crystallize. nih.govnih.gov The ability to systematically vary conditions is key, and while not a standard precipitant, the unique chemistry of tungstates could offer possibilities in screening for novel crystallization conditions or for use in heavy-atom derivatization.

Analytical Reagent in Specific Chemical Assays

Sodium metatungstate hydrate, also known as sodium polytungstate, serves as a valuable analytical reagent in various scientific assays, primarily due to its ability to form high-density aqueous solutions. wikipedia.orgheavy-liquid.com This property is exploited in a technique known as sink-float analysis or density gradient centrifugation, which allows for the separation of materials based on their density. wikipedia.orgscbt.com

The compound's utility as an analytical reagent stems from several key characteristics. Its high solubility in water enables the preparation of solutions with densities up to 3.1 g/cm³. wikipedia.orgresearchgate.net Furthermore, these solutions are non-toxic, non-flammable, and odorless, offering a safer alternative to hazardous heavy liquids like bromoform and tetrabromoethane that have been traditionally used in laboratories. heavy-liquid.comresearchgate.net The low viscosity of aqueous sodium metatungstate solutions is another advantageous feature. wikipedia.org

In the field of geology and paleontology, sodium metatungstate solutions are employed for the separation of microfossils, such as conodonts, and minerals. wikipedia.org This density-based separation is crucial for isolating specific components from a heterogeneous mixture for further analysis. Soil science also utilizes sodium metatungstate for the fractionation of soil organic matter. researchgate.net

Beyond density-based separations, sodium metatungstate hydrate has applications as a precursor in the synthesis of other materials for analytical purposes. For instance, it can be used to prepare tungsten oxide nanoplates, which act as catalysts in the electrocatalytic oxidation of methanol. scientificlabs.ie Additionally, it is a precursor for creating tungsten carbide-based counter electrodes for use in dye-sensitized solar cells (DSSCs). scientificlabs.ie

The following table summarizes the key analytical applications of sodium metatungstate hydrate:

| Application Area | Specific Use | Key Property Utilized | Relevant Research Findings |

| Geology/Paleontology | Separation of microfossils (e.g., conodonts) and minerals. wikipedia.org | High solution density. wikipedia.org | Enables effective isolation of target particles from sediment and rock matrices. |

| Soil Science | Fractionation of soil organic matter. researchgate.net | High solution density. researchgate.net | Allows for the separation of different organic matter fractions based on their density. |

| Materials Science | Precursor for tungsten oxide nanoplates. scientificlabs.ie | Chemical reactivity. scientificlabs.ie | The resulting nanoplates are used in electrocatalytic reactions. scientificlabs.ie |

| Energy Research | Precursor for tungsten carbide counter electrodes. scientificlabs.ie | Chemical reactivity. scientificlabs.ie | These electrodes are components in dye-sensitized solar cells. scientificlabs.ie |

| General Laboratory | Heavy liquid for sink-float analysis. scbt.comavantorsciences.comsajanoverseas.org | High solution density, low toxicity. heavy-liquid.comresearchgate.net | Provides a safer and effective medium for density-based separations. heavy-liquid.com |

Sustainability and Lifecycle Considerations for Sodium Metatungstate Hydrate

Recycling and Regeneration Methodologies for Spent Solutions

The economic and environmental viability of using sodium metatungstate hydrate (B1144303) is significantly enhanced by its reusability. wikipedia.org Spent solutions, particularly from density separation applications in geology and soil science, can be effectively recycled and regenerated. wikipedia.orgtungsten-powder.com The primary goal of these methodologies is to remove impurities and restore the solution to its desired density.